Cyclohexylhydrazine dihydrochloride

Descripción general

Descripción

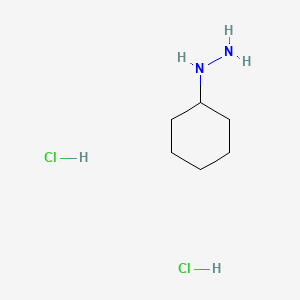

Cyclohexylhydrazine dihydrochloride is a chemical compound with the molecular formula C₆H₁₆Cl₂N₂. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a cyclohexyl group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclohexylhydrazine dihydrochloride can be synthesized through the reaction of cyclohexylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows:

- Cyclohexylamine is reacted with hydrazine hydrate.

- Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.

- The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexylhydrazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexylhydrazone derivatives.

Reduction: It can be reduced to form cyclohexylamine.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.

Major Products Formed

Oxidation: Cyclohexylhydrazone derivatives.

Reduction: Cyclohexylamine.

Substitution: Various substituted hydrazine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Cyclohexylhydrazine dihydrochloride is primarily utilized in medicinal chemistry. Its derivatives have been investigated for their potential therapeutic effects, particularly in the development of anti-cancer agents and as intermediates in the synthesis of various pharmaceuticals.

Case Study: Anticancer Activity

A study highlighted the synthesis of cyclohexylhydrazine derivatives that exhibit significant cytotoxicity against cancer cell lines. The compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo, showing promising results that warrant further investigation into their mechanisms of action and efficacy .

Materials Science

The compound is also explored for its role in materials science, particularly in the synthesis of polymers and resins. Cyclohexylhydrazine derivatives can act as curing agents or hardeners in epoxy formulations.

In agriculture, this compound has been studied for its potential use as a pesticide or herbicide. Its derivatives can exhibit fungicidal and insecticidal properties, making them valuable in crop protection.

Case Study: Insecticidal Activity

Research conducted on various cyclohexylhydrazine derivatives demonstrated effective insecticidal activity against common agricultural pests. The study involved field trials where treated crops showed a significant reduction in pest populations compared to untreated controls .

Chemical Synthesis

This compound serves as an important reagent in organic synthesis. It is used to synthesize azo dyes, which are widely applied in textiles and coatings.

Synthesis Methodology

The synthesis of azo dyes using cyclohexylhydrazine involves coupling reactions with diazonium salts, leading to vibrant colorants suitable for various applications. The efficiency of this process can be influenced by factors such as pH and temperature during the reaction .

Industrial Applications

The compound finds utility in the production of rubber softeners and plasticizers, contributing to enhanced flexibility and durability of materials.

Data Table: Industrial Uses

| Application | Description |

|---|---|

| Rubber Softener | Improves elasticity |

| Plasticizer | Enhances flexibility |

| Coatings | Provides durability |

Mecanismo De Acción

The mechanism of action of cyclohexylhydrazine dihydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. This interaction can lead to the inhibition of enzyme activity, which is useful in the study of enzyme kinetics and the development of enzyme inhibitors .

Comparación Con Compuestos Similares

Similar Compounds

Phenylhydrazine: Similar in structure but with a phenyl group instead of a cyclohexyl group.

tert-Butylhydrazine hydrochloride: Contains a tert-butyl group instead of a cyclohexyl group.

4-Methoxyphenylhydrazine hydrochloride: Contains a methoxyphenyl group instead of a cyclohexyl group.

Uniqueness

Cyclohexylhydrazine dihydrochloride is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other hydrazine derivatives. This uniqueness makes it valuable in specific chemical reactions and applications where the cyclohexyl group provides distinct advantages .

Actividad Biológica

Cyclohexylhydrazine dihydrochloride is a compound of interest in various biological and pharmaceutical research contexts. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and case studies that illustrate its potential applications.

This compound is derived from cyclohexylamine and is characterized by its hydrazine functional group. The synthesis typically involves the reaction of cyclohexylamine with chloramine, resulting in cyclohexylhydrazine, which can then be converted to its dihydrochloride form. The melting point of this compound is reported to be between 107-110 °C .

2.1 Anticancer Properties

Recent studies have highlighted the potential anticancer properties of derivatives of cyclohexylhydrazine. For instance, compounds synthesized from this scaffold have shown potent antiproliferative activities against various human cancer cell lines, including HepG-2 (liver cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cells. One study reported that a specific derivative reduced NFκB P65 levels significantly in HepG-2 cells, indicating its role in modulating inflammatory pathways associated with cancer progression .

The mechanism underlying the anticancer activity of cyclohexylhydrazine derivatives appears to involve the induction of apoptosis and cell cycle arrest. For example, one compound was shown to increase caspase-8 levels eightfold while decreasing TNF-α and VEGF levels, suggesting a dual role in promoting apoptosis and inhibiting angiogenesis .

3.1 Inhibition of Enzymatic Pathways

This compound has also been studied for its ability to inhibit inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis in lymphocytes. Inhibiting IMPDH can selectively suppress immune responses, making this compound a candidate for immunosuppressive therapies .

3.2 Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of cyclohexylhydrazine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, variations in substituents on the hydrazine core have been shown to affect receptor binding affinities and selectivities, particularly concerning cannabinoid receptors .

4.1 Antiproliferative Activity Assessment

A series of cyclohexylhydrazine derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard treatments like thalidomide:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound XIVc | HepG-2 | 2.03 ± 0.11 |

| Compound XIVc | PC3 | 2.51 ± 0.20 |

| Compound XIVc | MCF-7 | 0.82 ± 0.02 |

| Thalidomide | HepG-2 | 11.26 ± 0.54 |

| Thalidomide | PC3 | 14.58 ± 0.57 |

| Thalidomide | MCF-7 | 16.87 ± 0.70 |

This table illustrates the significant improvements in efficacy with certain derivatives compared to thalidomide, a well-known anticancer agent .

4.2 Mechanistic Insights

Additional studies have focused on the mechanistic insights into how these compounds exert their effects at the cellular level, particularly through pathways involving apoptosis and inflammation modulation.

Propiedades

IUPAC Name |

cyclohexylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-8-6-4-2-1-3-5-6;;/h6,8H,1-5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASMNUIVJWKRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.